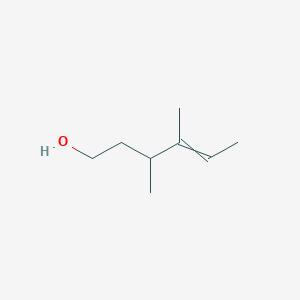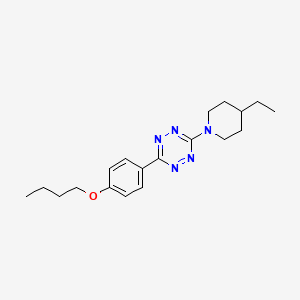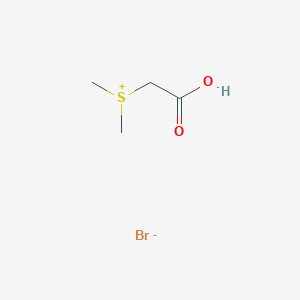
Sulfonium, (carboxymethyl)dimethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, (carboxymethyl)dimethyl-, bromide is a chemical compound with the molecular formula C4H9BrO2S. It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three organic substituents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfonium, (carboxymethyl)dimethyl-, bromide can be synthesized through the reaction of dimethyl sulfide with bromoacetic acid. The reaction proceeds via nucleophilic substitution, where the sulfur atom in dimethyl sulfide attacks the carbon atom in bromoacetic acid, resulting in the formation of the sulfonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dimethyl sulfide and bromoacetic acid are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, (carboxymethyl)dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to its corresponding sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or sodium chloride are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Corresponding sulfonium salts with different anions.
Applications De Recherche Scientifique
Sulfonium, (carboxymethyl)dimethyl-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of sulfonium, (carboxymethyl)dimethyl-, bromide involves the formation of sulfur ylides, which are highly reactive intermediates. These ylides can participate in various chemical reactions, including cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide
- Sulfonium, (carboxymethyl)dimethyl-, chloride
Uniqueness
Sulfonium, (carboxymethyl)dimethyl-, bromide is unique due to its specific structure and reactivity. Compared to other sulfonium salts, it has distinct properties that make it suitable for specific applications in organic synthesis and industrial processes. Its ability to form stable sulfur ylides is a key feature that sets it apart from similar compounds.
Propriétés
Numéro CAS |
114827-81-5 |
|---|---|
Formule moléculaire |
C4H9BrO2S |
Poids moléculaire |
201.08 g/mol |
Nom IUPAC |
carboxymethyl(dimethyl)sulfanium;bromide |
InChI |
InChI=1S/C4H8O2S.BrH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H |
Clé InChI |
VZIWLQJHNSCMDJ-UHFFFAOYSA-N |
SMILES canonique |
C[S+](C)CC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


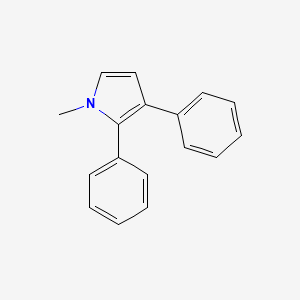
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
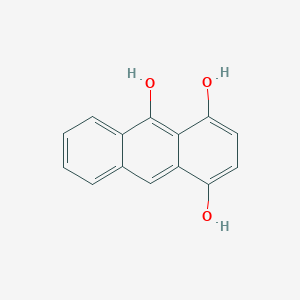
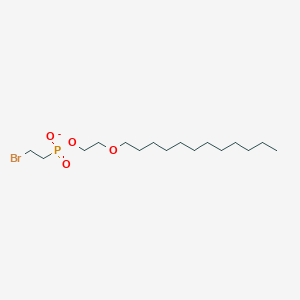
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
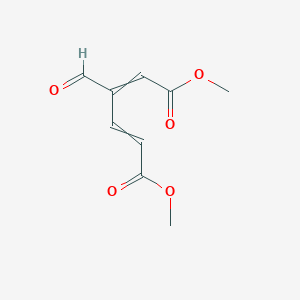
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
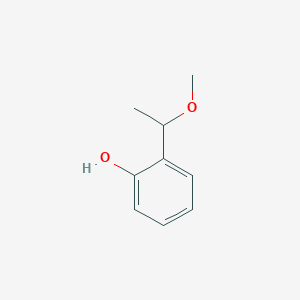
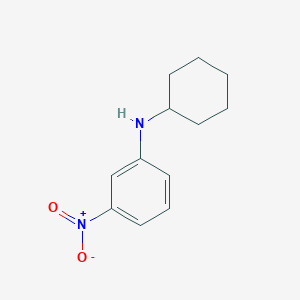
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
